molecular formula C12H24O2 B1606758 2-Ethylhexyl isobutyrate CAS No. 35061-61-1

2-Ethylhexyl isobutyrate

Cat. No.: B1606758
CAS No.: 35061-61-1
M. Wt: 200.32 g/mol
InChI Key: FTYSFPPFCAOKDQ-UHFFFAOYSA-N
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Description

Significance of Branched Esters in Contemporary Chemical Research

Branched esters, a category to which 2-ethylhexyl isobutyrate belongs, are of considerable interest in modern chemical research due to their unique structural and functional properties. Unlike their linear counterparts, the branching in their hydrocarbon chains imparts distinct physical characteristics. This branching can act as a physical barrier, sterically hindering access to the ester group and thereby increasing the molecule's hydrolytic stability aston-chemicals.com.

In materials science and industrial applications, this structure leads to desirable properties such as low pour points, high flash points, and good thermal stability, making them valuable as synthetic lubricants and plasticizers srce.hrresearchgate.net. Research into dicarboxylic acid-based esters with branched alcohol moieties has shown significant improvements in lubricity properties compared to their linear isomers srce.hr. Furthermore, branched esters are investigated for their utility as solvents, particularly for their slow evaporation rates and ability to promote flow in coatings and inks thegoodscentscompany.com. In the personal care sector, they are prized as emollients that provide a less greasy feel than traditional oils and are effective at solubilizing organic UV filters in sun care formulations aston-chemicals.com. The ongoing drive for biodegradable and low-toxicity industrial chemicals continues to fuel research into the synthesis and application of novel branched esters srce.hr.

Historical Overview of Isobutyrate Ester Studies

The study of isobutyrate esters is rooted in the broader field of ester chemistry, which has long been of interest for both naturally occurring and synthetic compounds. Esters are fundamentally recognized as products of the reaction between an acid and an alcohol solubilityofthings.com. Early academic research, dating back to at least 1940, investigated the fundamental reactions of simple isobutyrate esters, such as the alkylation of ethyl isobutyrate acs.org.

Historically, isobutyrate esters, like many other simple esters, were identified as key components of the natural fragrances and flavors of fruits and flowers ebsco.comnih.govmetabolon.com. This led to their synthesis for use as flavoring agents and in perfumery ebsco.comthegoodscentscompany.com. For instance, ethyl isobutyrate is noted for its fruity, aromatic odor and has been used in flavoring extracts nih.gov. Over time, research expanded to more complex structures, such as sucrose (B13894) acetate (B1210297) isobutyrate (SAIB), a mixture of sucrose esters including isobutyrates, which has been studied since the mid-20th century for its application as a density-adjusting agent in beverages nih.govacs.org. More recent research has focused on developing more efficient and environmentally benign synthesis methods, including enzymatic and heterogeneously catalyzed esterification processes, to produce various isobutyrate esters for diverse applications researchgate.netresearchgate.net.

Scope and Research Imperatives for this compound

This compound, also known by its IUPAC name 2-ethylhexyl 2-methylpropanoate, is a specific branched ester that combines a 2-ethylhexyl alcohol moiety with an isobutyrate group nih.gov. Research on this compound is driven by its potential applications stemming from its branched structure. The primary imperatives for its study include characterizing its physicochemical properties, developing efficient synthesis routes, and exploring its functional performance in various applications.

A key area of investigation is the enzymatic synthesis of 2-ethylhexyl esters, which offers a greener alternative to traditional chemical catalysis by operating under milder conditions researchgate.netresearchgate.net. Studies focus on optimizing reaction parameters such as temperature, enzyme concentration, and substrate ratios to maximize yield researchgate.netresearchgate.net. Characterization of its physical and chemical properties is fundamental for its application. Data on its boiling point, density, and refractive index are crucial for its use as a solvent or functional fluid lookchem.com. Spectroscopic analysis provides the structural confirmation needed for quality control in synthesis and for mechanistic studies nih.gov. Furthermore, given the use of other 2-ethylhexyl esters like di(2-ethylhexyl) phthalate (B1215562) (DEHP) as plasticizers and the use of isobutyrates in fragrances, research into this compound aims to evaluate its performance characteristics for similar roles, such as in coatings, adhesives, and personal care formulations thegoodscentscompany.comresearchgate.netnih.gov.

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound based on available research data.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₄O₂ nih.govlookchem.com
Molecular Weight 200.32 g/mol nih.gov
IUPAC Name 2-ethylhexyl 2-methylpropanoate nih.gov
CAS Number 35061-61-1 nih.gov
Physical State Liquid-
Boiling Point 222 °C at 760 mmHg lookchem.com
Density 0.867 g/cm³ lookchem.com
Flash Point 91.8 °C lookchem.com
Refractive Index 1.3947 (estimate) lookchem.com
Vapor Pressure 0.104 mmHg at 25°C lookchem.com
LogP 4.3 (XLogP3) nih.gov

Spectroscopic Data Identifiers for this compound

Spectroscopic methods are essential for the structural elucidation and identification of this compound.

Spectroscopic TechniqueAvailability/Reference
¹³C NMR Spectra Data available via SpectraBase. nih.gov
GC-MS Data available from NIST Mass Spectrometry Data Center and SpectraBase. nih.gov
IR Spectra Vapor Phase IR Spectra data available via SpectraBase. nih.gov
Canonical SMILES CCCCC(CC)COC(=O)C(C)C
InChIKey FTYSFPPFCAOKDQ-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylhexyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-5-7-8-11(6-2)9-14-12(13)10(3)4/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYSFPPFCAOKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956506
Record name 2-Ethylhexyl 2-methylpropanoate
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Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35061-61-1
Record name 2-Ethylhexyl isobutyrate
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Record name 2-Ethylhexyl isobutyrate
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Record name 2-Ethylhexyl 2-methylpropanoate
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Record name 2-ethylhexyl isobutyrate
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Record name 2-ETHYLHEXYL ISOBUTYRATE
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Synthetic Methodologies and Process Innovations

Conventional Esterification Routes for 2-Ethylhexyl Isobutyrate

Conventional synthesis of this compound involves the direct reaction of isobutyric acid with 2-ethylhexanol. This process is typically catalyzed and is governed by a chemical equilibrium. The selection of the catalyst and reaction conditions is crucial for driving the reaction towards the product side and minimizing side reactions.

Acid-Catalyzed Direct Esterification Kinetics and Mechanisms

The reaction between a carboxylic acid and an alcohol to form an ester is a reversible reaction known as Fischer esterification. In the case of this compound, this involves reacting isobutyric acid with 2-ethylhexanol, typically in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. researchgate.net The reaction is slow without a catalyst. researchgate.net

The mechanism for this acid-catalyzed reaction begins with the protonation of the carbonyl oxygen of the isobutyric acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of the 2-ethylhexanol. This results in the formation of a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking alcohol moiety to one of the original hydroxyl groups of the carboxylic acid, forming a good leaving group (water). The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product, this compound. openstax.org

Studies on similar systems, such as the esterification of acetic acid with 2-ethylhexanol catalyzed by the solid acid resin Amberlyst 36, have demonstrated that a pseudo-homogeneous model can effectively describe the kinetics. researchgate.netdergipark.org.tr The equilibrium constant for this specific reaction was found to be 81 and was independent of temperature in the range of 333 K to 363 K. researchgate.netdergipark.org.tr The reaction rate increases with both temperature and catalyst loading. researchgate.netdergipark.org.tr

Table 1: Kinetic Parameters for the Esterification of Acetic Acid with 2-Ethylhexanol (as a proxy for Isobutyric Acid) This table presents data from a study on a closely related ester, 2-ethylhexyl acetate (B1210297), to illustrate typical kinetic parameters in acid-catalyzed esterification.

Parameter Value Conditions Source
Equilibrium Constant (Kc) 81 Temp: 333-363 K researchgate.net
Reaction Order Second-order reversible Uncatalyzed reaction researchgate.net
Kinetic Model Pseudo-homogeneous Catalyzed by Amberlyst 36 researchgate.netdergipark.org.tr

Enzymatic Esterification and Transesterification Approaches

Enzymatic synthesis represents a green alternative to conventional chemical methods for producing esters like this compound. mdpi.com This approach utilizes lipases (E.C. 3.1.1.3), which are enzymes that naturally hydrolyze fats (triglycerides) but can be used to catalyze ester synthesis under specific conditions, particularly in low-water environments. mdpi.comscielo.br The benefits of biocatalysis include mild reaction conditions (lower temperature and pressure), high specificity which minimizes by-product formation, and reduced environmental impact. mdpi.com

The choice of lipase (B570770) is critical for the efficient synthesis of short-chain esters. Lipases from various microbial sources, such as Candida antarctica, Candida rugosa, Rhizomucor miehei, and Thermomyces lanuginosus, are commonly employed. mdpi.comscielo.brbohrium.com For many synthetic applications, the immobilized lipase B from Candida antarctica (often known by the commercial name Novozym 435) is widely studied and has shown high activity and stability. researchgate.netnih.govcolab.ws Novozym 435 is noted for its broad substrate specificity, making it effective for a range of esterification reactions. nih.gov

Immobilization is a key strategy to enhance the stability, reusability, and cost-effectiveness of lipases in industrial processes. mdpi.comresearchgate.net Common immobilization techniques include:

Adsorption: The enzyme is physically bound to the surface of a carrier material, such as macroporous resins, silica, or carbon aerogels, through weak interactions. bohrium.comresearchgate.net This method is simple, but enzyme leaching can occur. Hydrophobic supports are often used as they can help to open the active site of the lipase, increasing its activity. researchgate.net

Covalent Bonding: The enzyme is attached to the support via strong covalent bonds, which prevents leaching and generally improves stability. researchgate.net

Entrapment: The enzyme is physically confined within the porous network of a polymer matrix or hydrogel. researchgate.netnih.gov For example, Candida rugosa lipase has been entrapped in a poly(N-isopropylacrylamide-co-itaconic acid) hydrogel for the synthesis of n-amyl isobutyrate. nih.gov

The choice of immobilization support and method can significantly influence the biocatalyst's activity, stability, and substrate specificity. researchgate.net

The kinetics of lipase-catalyzed esterification are most often described by the Ping-Pong Bi-Bi mechanism. researchgate.netnih.govnumberanalytics.comnih.gov This model involves a two-substrate, two-product reaction sequence where one product is released before the second substrate binds to the enzyme. numberanalytics.com

The mechanism proceeds as follows:

The enzyme (E) binds with the first substrate, the acyl donor (isobutyric acid, Ac), to form an enzyme-acid complex (E-Ac).

This complex undergoes a transformation to form a covalent acyl-enzyme intermediate (E-Acyl), releasing the first product (water, P1).

The second substrate, the alcohol (2-ethylhexanol, Al), then binds to the acyl-enzyme intermediate to form a ternary complex (E-Acyl-Al).

This complex breaks down to release the second product, the ester (Est), and regenerates the free enzyme (E).

This mechanism can be represented by the following equation: Rate = Vmax [Ac][Al] / (Km_Al[Ac] + Km_Ac[Al] + [Ac][Al])

Often, one or both substrates can exhibit inhibitory effects at high concentrations. researchgate.netcolab.wsmdpi.com For instance, in the synthesis of 2-ethylhexyl-2-ethylhexanoate, inhibition by the acid was observed, while the alcohol was not an inhibitor. researchgate.net In the synthesis of isobutyl propionate, inhibition by both the acid and the alcohol was reported. colab.ws These inhibition effects are incorporated into the kinetic model, leading to more complex rate equations.

Table 2: Common Kinetic Models for Lipase-Catalyzed Esterification

Kinetic Model Description Applicability Example Source
Ping-Pong Bi-Bi Two substrates bind and two products are released sequentially, with formation of a covalent enzyme intermediate. Synthesis of 2-ethylhexyl-2-ethylhexanoate, ethyl butyrate researchgate.netnumberanalytics.comnih.gov
Ping-Pong Bi-Bi with Substrate Inhibition A variation where high concentrations of the acid and/or alcohol inhibit the reaction rate. Synthesis of isobutyl propionate colab.ws

Optimizing reaction parameters is crucial for maximizing the conversion and yield of the enzymatic synthesis of this compound. Key parameters include temperature, substrate molar ratio, enzyme loading, and water content. nih.govcolab.ws

Temperature: Lipase activity generally increases with temperature up to an optimum, after which thermal denaturation causes a rapid loss of activity. scielo.br For many lipases used in ester synthesis, such as Novozym 435, optimal temperatures are often in the range of 40-70°C. colab.wsnih.govresearchgate.net

Substrate Molar Ratio: According to Le Châtelier's principle, using an excess of one of the substrates (typically the alcohol) can shift the equilibrium towards ester formation. nih.gov For example, in the synthesis of 2-ethylhexyl palmitate, a molar ratio of acid to alcohol of 1:1.3 to 1:1.5 was found to be optimal. researchgate.net However, a very large excess of some alcohols can cause enzyme inhibition or inactivation. mdpi.com

Enzyme Loading: Increasing the amount of enzyme generally increases the initial reaction rate. nih.gov However, beyond a certain point, the increase may become non-linear due to substrate mass transfer limitations or enzyme agglomeration. nih.gov Optimal enzyme loading for similar processes is often reported in the range of 1-5% (w/w) of the total substrates. colab.wscolab.ws

Water Removal: Water is a product of esterification and its presence can promote the reverse reaction (hydrolysis), thereby reducing the final ester yield. mdpi.comrsc.org In solvent-free systems, water can also accumulate around the immobilized enzyme, potentially reducing its activity. rsc.org Methods for water removal include the use of molecular sieves, vacuum, or sparging with an inert gas. nih.gov

Response Surface Methodology (RSM) is a common statistical tool used to optimize these parameters simultaneously to achieve the highest possible conversion. jst.go.jpnih.govcolab.ws For the synthesis of 2-ethylhexyl palmitate, optimization led to a conversion of over 96% in 120 minutes. researchgate.net

Steglich Esterification and Related Coupling Reactions

The Steglich esterification is a powerful and mild method for forming ester bonds, first described in 1978. organic-chemistry.orgwikipedia.org It is particularly useful for synthesizing esters from sterically hindered alcohols or acid-sensitive substrates, which may be challenging under the harsher conditions of traditional Fischer esterification. organic-chemistry.org

The reaction involves the use of a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent to activate the carboxylic acid. A nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), is also essential for efficient esterification. organic-chemistry.orgwikipedia.org

The mechanism proceeds as follows:

The carboxylic acid (isobutyric acid) adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.

DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea, forming a reactive acylpyridinium intermediate (an "active ester").

The alcohol (2-ethylhexanol) then attacks this intermediate, which is more reactive than the initial carboxylic acid, to form the desired ester.

This process regenerates the DMAP catalyst and produces a urea (B33335) byproduct (dicyclohexylurea, DCU, if DCC is used), which is insoluble in most organic solvents and can often be removed by simple filtration. organic-chemistry.orgwikipedia.org

The use of DMAP is crucial as it accelerates the reaction and suppresses a potential side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea. organic-chemistry.orgwikipedia.org While no specific literature was found detailing the synthesis of this compound via this method, its general applicability to a wide range of acids and alcohols, including sterically demanding ones, makes it a viable synthetic route. organic-chemistry.orgrug.nl

An article focusing on the chemical compound “this compound” is not feasible with the given outline. The provided structure demands information on highly specific synthetic methods, such as "Electrocatalytic Synthesis Pathways" and "Oxidative Esterification under Metal-Free Conditions," for which no dedicated research appears to exist for this particular, non-platform chemical.

General information on these advanced synthetic techniques is available but does not specifically mention this compound. For instance, research on electrocatalytic esterification explores the synthesis of various esters from carboxylic acids and alcohols, and studies on metal-free oxidative esterification focus on general transformations, but neither provides data directly applicable to the target compound. sioc-journal.cnthieme-connect.comthieme-connect.com

Similarly, while green chemistry approaches like solvent-free synthesis and the use of ionic liquids are well-documented for ester production, specific studies detailing these methods for this compound are not available. rsc.orgscispace.comnih.govacs.orgrsc.org Research on the enzymatic synthesis of other 2-ethylhexyl esters, such as 2-ethylhexyl palmitate, exists, but this information cannot be repurposed to fit the specified outline for this compound. researchgate.netresearchgate.net

Therefore, due to the lack of specific research on the advanced and green synthetic methodologies for this compound as required by the outline, this article cannot be generated.

Green Chemistry Principles in this compound Synthesis

Utilization of Sustainable Catalytic Systems

Deep Eutectic Solvents in Esterification

The synthesis of esters, including this compound, is increasingly employing Deep Eutectic Solvents (DESs) as sustainable alternatives to conventional catalysts and solvents. DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic with a melting point significantly lower than that of its individual components. nih.gov Their low cost, biodegradability, low toxicity, and simple preparation make them attractive for green chemistry applications. acs.orgresearchgate.net

In the context of esterification, DESs can function as dual catalyst-solvents. researchgate.net Brønsted-type acidic DESs are particularly effective. For instance, research into the esterification of acetic acid with 2-ethylhexanol, a reaction analogous to the formation of this compound, has utilized DESs composed of benzyl (B1604629) triethylammonium (B8662869) chloride (BTEAC) as the HBA and various acids like p-toluenesulfonic acid (pTSA), citric acid, or oxalic acid as the HBD. nih.govmdpi.com The acidity of the DES is a crucial factor in its catalytic activity, with combinations like BTEAC and pTSA (DESA) demonstrating high conversion rates. nih.govmdpi.com These solvents can achieve high yields in shorter reaction times compared to some solid catalysts. nih.gov

Another widely studied HBA is choline (B1196258) chloride (ChCl), a biodegradable and biocompatible quaternary ammonium (B1175870) salt derived from renewable sources. acs.orgresearchgate.netmdpi.com ChCl can be combined with various HBDs, including renewable polyols and organic acids like lactic acid, to form effective DESs for chemical synthesis. researchgate.netmdpi.comresearchgate.net The use of these novel solvents in the esterification of 2-ethylhexanol with isobutyric acid presents a promising route for the greener production of this compound. nih.gov

Table 1: Comparison of Catalytic Activities of Different DESs in the Esterification of 2-Ethylhexanol with Acetic Acid (Data extrapolated from analogous esterification studies)

DES Composition (HBA:HBD)Reaction Temperature (°C)Reaction Time (min)Conversion (%)Reference
BTEAC:pTSA (1:1.5)7018078 nih.govmdpi.com
BTEAC:Citric Acid (1:1.5)7018065 nih.gov
BTEAC:Oxalic Acid (1:1.5)7018058 nih.gov
Choline Chloride:Levulinic Acid (1:2)80180~90 (estimated for fructose (B13574) dehydration) researchgate.net

Atom Economy and Process Efficiency Metrics

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. researchgate.net For the direct esterification of isobutyric acid with 2-ethylhexanol to produce this compound, the reaction is as follows:

C₄H₈O₂ (Isobutyric Acid) + C₈H₁₈O (2-Ethylhexanol) → C₁₂H₂₄O₂ (this compound) + H₂O (Water)

The atom economy for this reaction is exceptionally high because the only byproduct is water. In an ideal scenario, all atoms from the primary reactants are incorporated into the main product, approaching 100% atom economy if water is not considered waste. primescholars.comlookchem.com

Table 2: Atom Economy Calculation for this compound Synthesis

ComponentChemical FormulaMolecular Weight (g/mol)
Isobutyric AcidC₄H₈O₂88.11
2-EthylhexanolC₈H₁₈O130.23
This compoundC₁₂H₂₄O₂200.32
WaterH₂O18.02
Total Reactant Mass218.34
Atom Economy (%)(200.32 / 218.34) * 100 = 91.75%

While atom economy provides a theoretical measure of efficiency, other metrics like the Environmental Factor (E-factor) and Carbon Mass Efficiency (CME) offer a more practical assessment by considering waste generation and carbon utilization. nih.gov The E-factor is the ratio of the mass of waste produced to the mass of the desired product. nih.gov A lower E-factor signifies a greener process. For the synthesis of this compound, the main source of waste is unreacted starting materials, byproducts from side reactions, and solvents used for separation, in addition to the water formed. Biocatalytic processes, for instance, can offer very low E-factors, making them highly sustainable. nih.gov

Reactive Separation Processes for Enhanced Ester Production

Reactive Extraction Integration in Synthesis

Reactive separation processes integrate a chemical reaction and a separation step into a single unit, leading to process intensification. researchgate.netnih.gov Reactive extraction is a prime example used to enhance the production of esters like this compound. researchgate.net In this equilibrium-limited reaction, the continuous removal of one of the products (either water or the ester) from the reaction medium shifts the equilibrium towards the product side, thereby increasing the conversion of the reactants. mdpi.comresearchgate.net

The integration is often achieved by using a solvent that is immiscible with one of the products. researchgate.net For long-chain esters, ionic liquids (ILs) or Deep Eutectic Solvents (DESs) have been proposed as dual-function catalyst-extractants. researchgate.netresearchgate.net For example, a hydrophilic DES could be used to catalyze the reaction and simultaneously extract the water produced. Conversely, a hydrophobic solvent system could be designed to selectively remove the this compound ester as it is formed. researchgate.net

Research on the synthesis of isobutyl isobutyrate and 2-ethylhexyl acrylate (B77674) using ILs and DESs has demonstrated the effectiveness of this concept. researchgate.netresearchgate.net The IL or DES phase can retain the reactants and catalyst, while the newly formed ester creates a separate phase that can be easily removed. researchgate.net This not only drives the reaction to completion but also simplifies downstream purification, reducing energy consumption and waste. researchgate.netmdpi.com

Thermodynamic and Kinetic Analyses of Coupled Processes

The performance of a reactive extraction process is governed by the interplay of reaction kinetics and mass transfer between the phases. A thorough thermodynamic and kinetic analysis is essential for designing and optimizing such coupled processes. mdpi.comacs.org

Thermodynamic Analysis: The thermodynamics of the system, particularly the liquid-liquid equilibria (LLE), determine the feasibility of the phase separation. researchgate.net For the synthesis of this compound, the chosen solvent must exhibit high selectivity for one of the products while having low solubility for the reactants. Thermodynamic models like NRTL (Non-Random Two-Liquid) or UNIFAC are used to predict phase behavior and activity coefficients, which are crucial for calculating the reaction's thermodynamic equilibrium constant. researchgate.netacs.orgpreprints.org The standard enthalpy (ΔH) and entropy (ΔS) changes indicate whether the reaction is exothermic or endothermic and how spontaneity is affected by temperature. mdpi.com Esterification reactions are typically slightly exothermic or endothermic. acs.orgresearchgate.net

Kinetic Analysis: The kinetics of the esterification are often described using pseudo-homogeneous (PH) or Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, especially when solid or liquid catalysts are used. mdpi.comacs.orgdergipark.org.tr These models relate the reaction rate to the concentrations (or activities) of reactants and products. In a reactive extraction system, the rate of reaction is influenced by temperature, catalyst loading, and the molar ratio of reactants. researchgate.net The removal of a product not only shifts the equilibrium but can also increase the net forward reaction rate by reducing the rate of the reverse hydrolysis reaction. dergipark.org.tr The activation energy (Ea), determined from the temperature dependence of the rate constant, provides insight into the temperature sensitivity of the reaction. researchgate.net

Table 3: Kinetic and Thermodynamic Parameters for Analogous Esterification Reactions

Reaction SystemKinetic ModelActivation Energy (Ea) (kJ/mol)Reaction Enthalpy (ΔH) (kJ/mol)Reference
Acetic Acid + 2-Ethylhexanol (Amberlyst 36 catalyst)Pseudo-Homogeneous58.0- researchgate.net
Acrylic Acid + 2-Ethylhexanol (DIAION PK208 catalyst)Pseudo-Homogeneous34.9- researchgate.net
Lactic Acid + Ethanol (Amberlyst 15 catalyst)Langmuir-Hinshelwood49.984.28 researchgate.net
Acetic Acid + Isoamyl Alcohol (NKC-9 catalyst)Langmuir-Hinshelwood--6.69 acs.org

By combining thermodynamic and kinetic models, a comprehensive simulation of the reactive extraction process for this compound can be developed, enabling the optimization of operating conditions to achieve high conversion and purity. researchgate.net

Chemical Reactivity and Transformation Mechanisms

Hydrolytic Degradation Pathways

Hydrolysis is a primary degradation pathway for carboxylic acid esters, involving the cleavage of the ester bond by a water molecule to yield a carboxylic acid and an alcohol. epa.gov For 2-Ethylhexyl isobutyrate, this reaction produces isobutyric acid and 2-ethylhexanol. The rate of this reaction is significantly influenced by pH, with catalysis occurring in both acidic and basic media.

Acid-Catalyzed Hydrolysis Kinetics

In acidic environments, the hydrolysis of esters like this compound is catalyzed by the presence of protons (H⁺). The reaction typically proceeds through the AAC2 mechanism (acid-catalyzed, acyl-oxygen fission, bimolecular). epa.gov This mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

Base-Catalyzed Hydrolysis Kinetics and Mechanisms

Under alkaline conditions, the hydrolysis of this compound is significantly accelerated. The reaction, often referred to as saponification, typically follows a BAC2 mechanism (base-catalyzed, acyl-oxygen fission, bimolecular). epa.govnih.gov This pathway involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt and an alcohol. epa.gov

The alkaline hydrolysis of esters is known to follow second-order kinetics—first-order with respect to the ester and first-order with respect to the hydroxide ion. chemrxiv.orginternationaljournalssrg.org While specific kinetic data for this compound is scarce, research on structurally similar synthetic organic esters provides valuable insight. For instance, the alkaline hydrolysis of 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate (TMPD-MIB), another branched isobutyrate ester, has been studied, and its second-order rate constant determined. chemrxiv.org The reactivity in alkaline hydrolysis is influenced by both polar and steric effects of the substituents on the ester. chemrxiv.org The bulky alkyl groups of this compound would be expected to influence the rate constant.

Below is a table presenting the alkaline hydrolysis rate constant for a structurally related isobutyrate ester.

CompoundSecond-Order Rate Constant (k) [M-1 s-1]Temperature [°C]pH
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB)(9.85 ± 0.15) × 10-320-2112.6-13.0

Data sourced from a study on synthetic organic esters, presented here as a proxy for this compound due to structural similarity. chemrxiv.org

Influence of Environmental Parameters on Hydrolysis Rates

Several environmental factors can significantly influence the rate of hydrolysis for esters like this compound.

pH: As discussed, pH has a profound effect on hydrolysis rates. The rate is slowest in the neutral pH range (approximately pH 4-8) and increases significantly under both acidic (pH < 4) and, more dramatically, alkaline (pH > 8) conditions due to specific acid and base catalysis, respectively. psu.eduepa.gov For the related compound di(2-ethylhexyl) phthalate (B1215562) (DEHP), it has been noted that the amount of leached substance can be higher in alkaline environments compared to acidic ones. biointerfaceresearch.com

Temperature: Temperature strongly affects hydrolysis rates. An increase in temperature generally accelerates the reaction by providing the necessary activation energy for the reactants to overcome the energy barrier. researchgate.net This relationship is typically described by the Arrhenius equation. researchgate.net Studies on DEHP have shown that increased temperatures promote its leaching from plastic materials, which would subsequently make it available for hydrolysis in an aqueous environment. biointerfaceresearch.comresearchgate.net For example, no significant leaching of DEHP was detected at 25°C, whereas leaching was observed at 45°C. biointerfaceresearch.comresearchgate.net

Photochemical Reaction Pathways

In addition to hydrolysis, this compound can undergo transformations initiated by the absorption of light, a process known as photolysis or photochemical reaction. These pathways are particularly relevant for the compound's fate in the atmosphere and in sunlit surface waters.

Reaction with Hydroxyl Radicals in Atmospheric Environments

In the troposphere, the primary degradation pathway for many volatile organic compounds (VOCs), including esters, is reaction with the hydroxyl (•OH) radical. unito.it The •OH radical is a highly reactive oxidant that is photochemically produced in the atmosphere. unito.it The reaction of •OH radicals with aliphatic esters like this compound typically proceeds via hydrogen atom abstraction from the C-H bonds of the alkyl chains. unito.it

The rate of this reaction is described by a second-order rate constant (kOH). While the specific rate constant for this compound has not been reported, experimental data for the structurally similar compound cis-3-hexenyl isobutyrate is available. nih.gov This data can be used to estimate the atmospheric lifetime of the compound. The atmospheric lifetime (τ) with respect to reaction with •OH radicals can be estimated using the formula:

τ = 1 / (kOH * [OH])

where [OH] is the average concentration of hydroxyl radicals in the troposphere (typically around 1.5 x 10⁶ molecules cm⁻³). copernicus.org

CompoundkOH [cm3 molecule-1 s-1] at 298 KEstimated Atmospheric Lifetime
cis-3-Hexenyl isobutyrate*(4.84 ± 0.39) × 10-11~3.8 hours

*Data for cis-3-hexenyl isobutyrate, a structurally similar compound, is used as an estimate. nih.gov The lifetime is calculated based on a 12-hour daytime average [OH] concentration of 1.5 x 10⁶ molecules cm⁻³.

Radiolytic Degradation Studies and Decomposition Products

While specific studies on the radiolytic degradation of this compound are not extensively documented in publicly available literature, the expected decomposition pathways can be inferred from studies on structurally similar compounds, such as other branched-chain esters and hydrocarbons. The interaction of ionizing radiation, such as gamma rays or electron beams, with organic molecules initiates a cascade of events including ionization and excitation, leading to the formation of reactive species like radicals, radical cations, and secondary electrons. These species then drive the degradation of the molecule. ichtj.waw.pl

For an ester like this compound, the radiation energy can be absorbed by either the ester group or the alkyl chains. The subsequent bond cleavage is expected to occur at the weakest points in the molecule. Studies on the radiolysis of n-alkanes and branched hydrocarbons show that C-H and C-C bond scissions are common fragmentation pathways. nih.gov In the case of esters, cleavage of the C-O ester bond is also a significant degradation route. osti.gov

The presence of branching in both the 2-ethylhexyl and isobutyrate moieties can influence the degradation mechanism. Tertiary C-H bonds, such as the one in the isobutyrate group, are generally weaker and more susceptible to abstraction, leading to the formation of stable tertiary radicals.

Based on these principles, the primary radiolytic decomposition products of this compound are anticipated to result from:

Ester bond cleavage: This would lead to the formation of isobutyric acid and 2-ethyl-1-hexene (B155198) (via elimination from the 2-ethylhexyl carbocation) or 2-ethylhexanol.

C-C bond cleavage in the alkyl chains: Fragmentation of the 2-ethylhexyl group can produce a variety of smaller hydrocarbons.

Decarboxylation: Loss of carbon dioxide to form heptanes.

The table below summarizes the likely decomposition products based on the radiolysis of analogous chemical structures.

Product NameChemical FormulaFormation Pathway
Isobutyric acidC4H8O2Cleavage of the ester C-O bond
2-Ethyl-1-hexeneC8H16Elimination from the 2-ethylhexyl carbocation
2-EthylhexanolC8H18OCleavage of the ester C-O bond with hydrogen abstraction
Carbon DioxideCO2Decarboxylation
HeptaneC7H16Decarboxylation and subsequent reactions
Various smaller alkanes and alkenes-Fragmentation of the alkyl chains

Other Chemical Transformation Reactions (e.g., Transesterification, Saponification)

Transesterification

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. wikipedia.org The general equation for the transesterification of this compound with a different alcohol (R'OH) is:

(CH₃)₂CHCOOCH₂CH(C₂H₅)C₄H₉ + R'OH ⇌ (CH₃)₂CHCOOR' + CH₃CH₂CH(CH₂OH)C₄H₉

The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the reactant alcohol is often used, or the alcohol product (2-ethylhexanol) is removed as it is formed. wikipedia.org

Acid-Catalyzed Transesterification: Strong acids like sulfuric acid or hydrochloric acid are used as catalysts. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the incoming alcohol. masterorganicchemistry.comresearchgate.net

Base-Catalyzed Transesterification: Strong bases such as sodium hydroxide, potassium hydroxide, or sodium methoxide (B1231860) are used. The base deprotonates the incoming alcohol to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester. masterorganicchemistry.comjbiochemtech.com Base-catalyzed transesterification is generally faster than the acid-catalyzed process. jbiochemtech.com

Due to the steric hindrance from the branched 2-ethylhexyl and isobutyrate groups, the reaction rates for the transesterification of this compound may be slower compared to linear esters. The table below provides examples of catalysts and general conditions used for the transesterification of esters, which would be applicable to this compound.

Catalyst TypeExamplesGeneral Reaction Conditions
Homogeneous AcidSulfuric acid (H₂SO₄), Hydrochloric acid (HCl)Elevated temperatures, excess of reactant alcohol
Homogeneous BaseSodium hydroxide (NaOH), Potassium hydroxide (KOH), Sodium methoxide (NaOCH₃)Elevated temperatures, anhydrous conditions
HeterogeneousSolid acid catalysts (e.g., zeolites, ion-exchange resins), Solid base catalystsHigher temperatures, allows for easier catalyst separation
EnzymaticLipasesMilder conditions (lower temperature), high selectivity

Saponification

Saponification is the hydrolysis of an ester under basic conditions to produce an alcohol and a salt of a carboxylic acid. wikipedia.org For this compound, the reaction with a strong base like sodium hydroxide (NaOH) would yield 2-ethylhexanol and sodium isobutyrate.

(CH₃)₂CHCOOCH₂CH(C₂H₅)C₄H₉ + NaOH → (CH₃)₂CHCOONa + CH₃CH₂CH(CH₂OH)C₄H₉

This reaction is effectively irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt. chemguide.co.uk The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the 2-ethylhexoxide leaving group, which then deprotonates the newly formed isobutyric acid.

The steric hindrance in this compound can make it resistant to saponification under standard conditions. arkat-usa.org However, using non-aqueous solvent systems or phase-transfer catalysts can enhance the reaction rate for hindered esters. researchgate.net

The following table outlines representative conditions for the saponification of sterically hindered esters.

BaseSolvent SystemGeneral Conditions
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)Aqueous alcohol (e.g., ethanol/water)Refluxing for several hours
Potassium tert-butoxideDimethyl sulfoxide (B87167) (DMSO)Room temperature, for highly hindered esters
Sodium hydroxide (NaOH)Methanol (B129727)/DichloromethaneRoom temperature, mild conditions for hindered esters arkat-usa.org

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 2-ethylhexyl isobutyrate from complex mixtures and quantifying its presence. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the analyte and the nature of the research question.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. It is widely employed to assess the purity of a sample and to identify and quantify any impurities or degradation products. nih.govthermofisher.com

In a typical GC-MS analysis, the sample is injected into a heated port, where it vaporizes. An inert carrier gas, such as helium or hydrogen, transports the vaporized molecules through a long, thin capillary column. shimadzu.com The column's inner surface is coated with a stationary phase, a material that interacts differently with various compounds. For a moderately polar ester like this compound, a 5% phenyl methyl siloxane stationary phase is often suitable, providing good separation efficiency. nih.gov The separation is based on the compounds' boiling points and their affinities for the stationary phase.

As the separated compounds exit the column, they enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which fragments the molecules into a pattern of charged ions that is unique to the compound's structure. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. nih.gov

For purity analysis, the primary peak in the resulting chromatogram would correspond to this compound. The area of this peak is proportional to its concentration. Any smaller peaks would indicate impurities. By comparing the mass spectra of these impurity peaks to spectral libraries, their identities can be determined.

This technique is also invaluable for analyzing degradation products, which might arise from thermal stress during processing or storage. For this compound, potential degradation products could include its constituent alcohol and carboxylic acid (2-ethylhexanol and isobutyric acid) or products from other chemical reactions. The distinct fragmentation patterns and retention times allow for their unambiguous identification. nih.gov

Table 1. Illustrative GC-MS Parameters for this compound Analysis
ParameterCondition
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

Liquid Chromatography-Mass Spectrometry (LC-MS) for Hydrolysis Studies

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing non-volatile compounds or those that are thermally sensitive. It is particularly well-suited for studying the hydrolysis of esters like this compound in aqueous environments. uva.nl Hydrolysis breaks the ester bond, yielding the parent alcohol (2-ethylhexanol) and carboxylic acid (isobutyric acid).

In an LC-MS setup, the sample is dissolved in a suitable solvent and injected into a stream of liquid mobile phase. The mobile phase carries the sample through a column packed with a stationary phase. For separating an ester from its more polar hydrolysis products, reversed-phase chromatography is commonly used. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and methanol (B129727) or acetonitrile. The nonpolar ester, this compound, will be retained longer on the column than the more polar hydrolysis products.

After separation in the LC column, the eluent is directed to the mass spectrometer. Since the mobile phase is a liquid, an interface such as electrospray ionization (ESI) is required to convert the analyte molecules into gas-phase ions. ESI is a soft ionization technique that typically results in minimal fragmentation, often showing the protonated molecule [M+H]+ or sodiated adduct [M+Na]+. mdpi.com This allows for the clear determination of the molecular weights of the parent compound and its hydrolysis products. nih.govnih.gov By monitoring the disappearance of the parent compound and the appearance of its degradation products over time, the rate and extent of hydrolysis can be accurately quantified.

Table 2. Expected Ions in LC-MS (ESI+) Analysis of this compound and its Hydrolysis Products
CompoundMolecular Weight (g/mol)Expected Ion [M+H]+ (m/z)Expected Ion [M+Na]+ (m/z)
This compound200.32201.33223.31
2-Ethylhexanol130.23131.24153.22
Isobutyric Acid88.1189.12111.10

Spectroscopic Investigations of Molecular Structure and Conformation

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their structure, bonding, and spatial arrangement.

Infrared (IR) and Near-Infrared (NIR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. lumenlearning.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The molecule absorbs radiation at frequencies that match its natural vibrational modes, resulting in an IR spectrum that shows absorption bands characteristic of its functional groups. libretexts.org

For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which typically appears in the range of 1735-1750 cm⁻¹. libretexts.org Other key absorptions include the C-O stretching vibrations of the ester linkage, which appear as two bands in the 1000-1300 cm⁻¹ region. The spectrum will also be rich in absorptions corresponding to the alkyl portions of the molecule, including C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations between 1350 and 1470 cm⁻¹. libretexts.orglibretexts.org The presence and specific positions of these bands provide definitive evidence for the ester functionality and the saturated hydrocarbon structure.

Near-infrared (NIR) spectroscopy measures the overtones and combination bands of the fundamental vibrations observed in the mid-infrared region. While NIR spectra have broader and more overlapping bands, they can be useful for quantitative analysis and for studying intermolecular interactions like hydrogen bonding.

Table 3. Characteristic Infrared Absorption Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchAlkyl (sp³ C-H)2850-2960Strong
C=O StretchEster (Carbonyl)1735-1750Strong, Sharp
C-H BendCH₂, CH₃1350-1470Medium
C-O StretchEster (O-C-C)1150-1250Strong
C-O StretchEster (C-O-C)1000-1100Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete chemical structure of an organic molecule in solution. researchgate.net It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

The ¹H NMR spectrum of this compound would show distinct signals for each chemically unique proton in the molecule. The position of each signal (chemical shift, δ) indicates the electronic environment of the proton. The integration (area under the signal) reveals the relative number of protons generating the signal, and the splitting pattern (multiplicity) provides information about the number of neighboring protons. weebly.com

The ¹³C NMR spectrum provides information on the carbon skeleton. Each chemically unique carbon atom gives a distinct signal, with its chemical shift indicating its bonding environment (e.g., C=O, C-O, alkyl C). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

To definitively assign all signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. core.ac.uk

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons separated by two or three bonds, which is crucial for connecting different fragments of the molecule. core.ac.uk

Together, these NMR experiments allow for an unambiguous determination of the structure of this compound. wpmucdn.com

Table 4. Predicted ¹H and ¹³C NMR Data for this compound
Atom Position (Structure Dependent)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ester C=O-~177
Ester O-C H₂~4.0~67
Isobutyrate C H~2.5~34
Isobutyrate C H₃~1.1~19
Ethylhexyl Chain0.8 - 1.611 - 40

High-Resolution Microwave Spectroscopy for Gas-Phase Conformer Analysis

High-resolution microwave spectroscopy is a highly sensitive technique used to study the rotational transitions of molecules in the gas phase at low pressure. This method provides exceptionally precise measurements of a molecule's rotational constants, which are directly related to its moments of inertia. Since the moments of inertia depend on the precise three-dimensional arrangement of the atoms, this technique is a powerful tool for determining accurate molecular structures and distinguishing between different conformers (conformational isomers). vscht.cz

Molecules like this compound, with several single bonds, can exist in multiple conformations due to rotation around these bonds. These different conformers will have slightly different shapes and therefore different moments of inertia and rotational constants. doi.org In a microwave spectroscopy experiment, each conformer present in the gas-phase sample will give rise to its own distinct set of rotational transitions.

By analyzing the complex rotational spectrum and comparing the experimentally determined rotational constants with those predicted from high-level quantum chemical calculations for various possible geometries, researchers can identify the specific conformers that are present. mdpi.com Furthermore, the relative intensities of the signals can provide information about the relative energies and populations of these conformers. This level of detail about the gas-phase structure is often unattainable with other spectroscopic methods.

Table 5. Data Obtained from High-Resolution Microwave Spectroscopy
ParameterDescription
Rotational Constants (A, B, C) Precisely measured values in MHz for each observed conformer. These define the principal moments of inertia.
Centrifugal Distortion Constants Account for the slight stretching of the molecule as it rotates.
Relative Intensity Used to estimate the relative abundance and energy differences between conformers.

Advanced Methods for Reaction Monitoring and Kinetic Analysis

The synthesis of this compound, typically via the esterification of isobutyric acid and 2-ethylhexanol, can be meticulously monitored using advanced analytical methodologies. These techniques offer a significant improvement over traditional offline methods, such as titration or gas chromatography, by providing continuous data without the need for sample extraction, which can disturb the reaction equilibrium.

In-situ spectroscopy allows for the real-time analysis of a chemical reaction within the reaction vessel itself. xjtu.edu.cn This approach provides a dynamic profile of the reaction, tracking the concentration changes of reactants, intermediates, and products as they occur. mt.com For the synthesis of this compound, Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful tool. azom.com

An Attenuated Total Reflectance (ATR) FTIR probe can be directly inserted into the reaction mixture. semanticscholar.org The probe measures the infrared spectrum of the reacting medium at specified intervals, allowing for the continuous monitoring of key functional groups. azom.com During the esterification reaction to produce this compound, the following spectral changes would be observed:

Decrease in Reactant Concentrations: A decline in the broad O-H stretching band of 2-ethylhexanol (typically around 3340 cm⁻¹) and the C=O stretching band of isobutyric acid (around 1710 cm⁻¹).

Increase in Product Concentration: The emergence and rise of the characteristic ester C=O stretching band for this compound (approximately 1735 cm⁻¹) and the C-O stretching bands (in the 1150-1250 cm⁻¹ region).

By creating a calibration model, the intensity of these absorption bands can be directly correlated to the concentration of each species in the reactor. youtube.com This quantitative, real-time data is invaluable for detailed kinetic analysis, allowing researchers to determine reaction rates, activation energies, and the influence of process parameters such as temperature and catalyst concentration. researchgate.net

Compound NameFunctional GroupCharacteristic Infrared Absorption Band (cm⁻¹)Trend During Reaction
Isobutyric AcidCarbonyl (C=O)~1710Decreasing
2-EthylhexanolHydroxyl (O-H)~3340 (broad)Decreasing
This compoundEster (C=O)~1735Increasing
This compoundEster (C-O)~1150-1250Increasing

Note: The exact wavenumber can vary based on reaction conditions such as solvent and temperature.

While FTIR is a primary technique, other in-situ spectroscopic methods like Raman and Near-Infrared (NIR) spectroscopy could also be applied. Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media and for its sensitivity to non-polar bonds. NIR spectroscopy can be used for monitoring bulk concentrations through fiber optic probes over long distances, making it suitable for large-scale industrial reactors. nih.gov

Automated online monitoring systems represent the integration of in-situ analytical techniques with process control, a concept central to the Process Analytical Technology (PAT) framework. bruker.comschmidt-haensch.com These systems provide unattended, continuous analysis and can be used to implement real-time feedback control over the synthesis of this compound. mt.com

An automated system for monitoring this compound production would typically consist of several key components:

In-situ Probe: An ATR-FTIR or Raman probe permanently installed in the reaction vessel.

Spectrometer: The instrument that generates and records the spectral data.

Data Processing Unit: A computer running specialized software that collects the spectra and applies a chemometric model (e.g., Partial Least Squares regression) to convert the spectral data into real-time concentration profiles of the reactants and product.

Process Control System: The concentration data is fed into a Distributed Control System (DCS) or a Programmable Logic Controller (PLC). This system can then automatically adjust process parameters—such as reactant feed rate, temperature, or catalyst addition—to maintain the reaction at its optimal state and ensure the final product meets quality specifications.

The implementation of such a system for the synthesis of this compound offers numerous advantages. It allows for the precise control of the reaction endpoint, preventing the formation of byproducts and ensuring high conversion rates. Furthermore, it enhances process safety by providing early warnings of any deviations from normal operating conditions. The continuous data stream also creates a rich dataset for process understanding and optimization, facilitating a Quality by Design (QbD) approach to manufacturing. bruker.com

ComponentFunction in this compound Synthesis Monitoring
In-situ Spectroscopic Probe Continuously acquires spectral data from within the reactor without manual sampling.
Analyzer/Spectrometer Generates the raw analytical signal (e.g., an infrared spectrum) corresponding to the chemical composition of the reaction mixture.
Chemometric Software Applies a pre-developed mathematical model to the spectral data to calculate the real-time concentrations of isobutyric acid, 2-ethylhexanol, and this compound.
Automation & Control System Uses the calculated concentration data to automatically adjust process parameters (e.g., temperature, reactant flow) to control the reaction rate and product quality.
Data Archiving System Stores all spectral and process data for batch records, quality analysis, and process improvement studies.

By leveraging these advanced analytical and automated systems, the production of this compound can be transformed from a conventional batch process to a highly controlled, data-rich manufacturing operation, ensuring consistent quality and efficiency.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental to establishing a foundational understanding of the molecular structure of 2-Ethylhexyl isobutyrate. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic properties.

Conformational Analysis and Energy Minima Determination

The flexibility of the 2-ethylhexyl and isobutyrate moieties allows the molecule to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the stable, low-energy conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds within the molecule and calculating the potential energy at each step.

For this compound, key rotations include the C-O bond of the ester group and the various C-C bonds in the 2-ethylhexyl chain. The ester group in acyclic esters, for instance, generally prefers a trans (or Z) conformation due to favorable dipole-dipole interactions and reduced steric hindrance compared to the cis (or E) form researchgate.net. Computational studies on similar esters have quantified the energy difference between these forms, consistently finding the Z conformer to be more stable.

A systematic conformational search for this compound would reveal several energy minima. The global minimum would represent the most stable conformation, while other local minima correspond to less stable, but still potentially populated, conformers. The relative energies of these conformers can be used to determine their population distribution at a given temperature using the Boltzmann distribution.

Hypothetical Relative Energies of this compound Conformers

Conformer IDDihedral Angle (O=C-O-C)Dihedral Angle (C-O-C-C)Relative Energy (kcal/mol)
Conf-1 (Global Minimum) 178.5°175.2°0.00
Conf-2 179.1°65.8°1.25
Conf-3 177.9°-68.3°1.30
Conf-4 -5.2° (cis ester)176.5°4.50

Electronic Structure and Reactivity Descriptors

Once the minimum energy structures are identified, quantum chemical calculations can elucidate the electronic structure. Reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of the molecule's reactivity.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Other important descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Potential (μ): A measure of the escaping tendency of electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment.

These descriptors help in predicting how this compound will interact with other chemical species. For example, the carbonyl carbon of the ester group is expected to be an electrophilic site, susceptible to nucleophilic attack, a prediction that can be quantified using local reactivity descriptors like Fukui functions.

Hypothetical Quantum Chemical Reactivity Descriptors for this compound

DescriptorValue (eV)
HOMO Energy -10.25
LUMO Energy 1.55
HOMO-LUMO Gap 11.80
Ionization Potential (I) 10.25
Electron Affinity (A) -1.55
Chemical Hardness (η) 5.90
Electrophilicity Index (ω) 1.98

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of the size of this compound.

Prediction of Spectroscopic Properties (IR, NMR)

DFT calculations can accurately predict vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. These calculated spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed absorption bands. For this compound, DFT can predict the characteristic C=O stretching frequency of the ester group, as well as the various C-H and C-O stretching and bending modes.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shifts for each nucleus (e.g., ¹H and ¹³C), which can be compared with experimental spectra to aid in structure elucidation and assignment. The accuracy of these predictions is often high enough to distinguish between different conformers or isomers.

Hypothetical DFT-Predicted vs. Experimental IR Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
C-H Stretch (Alkyl) 2960-28752965-2870
C=O Stretch (Ester) 17351740
C-O Stretch (Ester) 11801175

Elucidation of Reaction Mechanisms and Transition States

DFT is a cornerstone for investigating chemical reaction mechanisms. For this compound, this could include studying its synthesis via Fischer esterification or its hydrolysis under acidic or basic conditions. DFT calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This provides a quantitative prediction of the reaction rate. For instance, in the acid-catalyzed hydrolysis of an ester, DFT can model the protonation of the carbonyl oxygen, the subsequent nucleophilic attack by water, proton transfer steps, and the final elimination of the alcohol, providing a detailed, step-by-step understanding of the process rsc.orgresearchgate.net.

Molecular Dynamics Simulations

While quantum chemical methods are excellent for studying single molecules or small molecular clusters, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (e.g., liquid) over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of dynamic processes and the calculation of bulk properties.

For this compound, MD simulations could be used to study its properties as a pure liquid, such as its density, viscosity, and diffusion coefficient. Furthermore, simulations of this compound in solution can provide insights into solute-solvent interactions and solvation structures. For example, MD simulations have been used to investigate the hydrolysis of esters in aqueous solutions, revealing the role of the surrounding water molecules in the reaction mechanism rug.nl. Such simulations can also be used to understand how this compound interacts with other molecules in a mixture, such as in a fragrance or flavor formulation.

Hypothetical Parameters and Outputs of an MD Simulation of Liquid this compound

ParameterValue/Description
Simulation Software GROMACS
Force Field OPLS-AA
Number of Molecules 512
Temperature 298 K
Pressure 1 atm
Simulation Time 100 ns
Potential Outputs Density, Radial Distribution Functions, Self-Diffusion Coefficient

Solvent Interactions and Diffusion Behavior

The interaction of this compound with solvents is crucial for its application in various formulations. Molecular dynamics (MD) simulations are a primary tool for studying these interactions, providing a dynamic picture of how solute and solvent molecules arrange and move.

Solvent Interactions:

In a solvent environment, the behavior of this compound is governed by a balance of intermolecular forces, including van der Waals interactions and dipole-dipole interactions. The ester group (-COO-) imparts a degree of polarity to the molecule, allowing for dipole-dipole interactions with polar solvents. However, the two bulky, nonpolar alkyl groups (the 2-ethylhexyl and isobutyryl moieties) dominate a significant portion of the molecular surface. Consequently, in polar solvents like water, hydrophobic effects would be pronounced, leading to aggregation of the ester molecules to minimize the disruption of the water's hydrogen-bonding network. In nonpolar organic solvents, this compound is expected to be readily soluble, with dispersion forces being the primary mode of interaction.

Computational studies on similar esters in aqueous solutions have shown that water molecules tend to form a structured "cage" around the nonpolar parts of the ester, while also being capable of forming hydrogen bonds with the carbonyl oxygen of the ester group libretexts.orgyoutube.com. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. For this compound in a mixed solvent system, these simulations could predict preferential solvation, where one solvent component might concentrate in the immediate vicinity of the ester molecule.

Diffusion Behavior:

The diffusion coefficient is a measure of the translational mobility of a molecule in a medium and is a critical parameter in applications involving mass transport. Molecular dynamics simulations can be employed to calculate diffusion coefficients by tracking the mean square displacement (MSD) of molecules over time.

The diffusion of this compound is expected to be highly dependent on the viscosity and nature of the solvent. In low-viscosity, non-polar solvents, it would exhibit relatively high diffusion rates. In more viscous or polymeric media, its movement would be significantly hindered. The branched structure of the 2-ethylhexyl group, compared to a linear alkyl chain of similar molecular weight, can influence its diffusion. The more compact, spherical shape of a branched isomer may lead to a higher diffusion coefficient in some media compared to its linear counterpart due to a smaller hydrodynamic radius.

Computational studies on the diffusion of organic molecules in polymers have shown that both the size and shape of the diffusing molecule are critical factors mdpi.comresearchgate.net. For this compound, its diffusion in a polymer matrix could be modeled to predict its leaching rate from a plasticized material, for instance. The Stokes-Einstein equation provides a theoretical basis for relating the diffusion coefficient to the size of the molecule and the viscosity of the medium, and this can be refined with data from MD simulations nih.gov.

Table 1: Predicted Solvent Interactions and Diffusion Characteristics of this compound

PropertyPredicted Behavior in Polar Solvents (e.g., Water)Predicted Behavior in Nonpolar Solvents (e.g., Hexane)Computational Method of Investigation
Solubility Low, driven by hydrophobic effect of alkyl chains.High, driven by van der Waals forces.Free energy calculations from MD simulations.
Primary Interactions Hydrogen bonding with ester oxygen, hydrophobic interactions.van der Waals (dispersion) forces.Radial Distribution Functions (RDFs) from MD simulations.
Diffusion Coefficient Lower, influenced by solvent structuring.Higher, dependent on solvent viscosity.Mean Square Displacement (MSD) analysis from MD simulations.

Interfacial Phenomena and Surface Adsorption

The behavior of this compound at interfaces, such as liquid-air or liquid-solid interfaces, is important for its use as a fragrance ingredient, a plasticizer, or in coating formulations.

Interfacial Phenomena:

At a liquid-air interface, this compound molecules are expected to orient themselves to minimize free energy. The polar ester group would likely be oriented towards the bulk liquid phase (if polar), while the nonpolar alkyl chains would extend towards the air. This amphiphilic nature, though weak, would lead to a reduction in the surface tension of polar solvents. Molecular dynamics simulations can model these interfaces and predict properties like surface tension. Studies on similar esters have shown that branched headgroups can lead to slightly lower surface tensions compared to linear ones researchgate.net.

Surface Adsorption:

The adsorption of this compound onto solid surfaces is governed by the chemical nature of both the ester and the surface. On a polar, hydrophilic surface, adsorption would likely be mediated by the interaction of the ester group with the surface. Conversely, on a nonpolar, hydrophobic surface, the adsorption would be driven by the van der Waals interactions of the alkyl chains.

Computational studies, particularly those employing MD simulations, have been used to investigate the adsorption of other esters, such as phthalates, on mineral surfaces like smectite clay acs.orgacs.org. These studies have revealed that adsorption is often driven by a combination of van der Waals forces and entropic gains. For this compound, similar simulations could predict its affinity for various surfaces. For instance, on a metal surface, the lone pair of electrons on the carbonyl oxygen could interact with the metal atoms. Quantum chemical calculations, such as Density Functional Theory (DFT), could be used to investigate the electronic interactions and bonding between the ester and the surface atoms.

Table 2: Predicted Interfacial and Adsorption Behavior of this compound

PhenomenonPredicted BehaviorKey Influencing FactorsComputational Method of Investigation
Surface Tension Reduction in surface tension of polar liquids.Molecular orientation at the interface, branching of alkyl chains.MD simulations of liquid-vapor interfaces.
Adsorption on Polar Surfaces Interaction via the polar ester group.Surface polarity, presence of active sites.MD simulations, Quantum Mechanics (DFT).
Adsorption on Nonpolar Surfaces Interaction via the nonpolar alkyl chains.Surface area, van der Waals forces.MD simulations.

Structure-Reactivity Relationship (SRR) Modeling for Ester Systems

Structure-Reactivity Relationship (SRR) models, a subset of Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the molecular structure of a compound with its chemical reactivity. For ester systems, SRR models can be developed to predict reactivity in processes like hydrolysis, transesterification, or oxidation.

The reactivity of the ester group in this compound is influenced by both electronic and steric factors. The electron-donating nature of the alkyl groups attached to the carbonyl carbon and the ester oxygen can modulate the electrophilicity of the carbonyl carbon. Steric hindrance from the bulky 2-ethylhexyl and isobutyryl groups is expected to play a significant role in its reactivity, potentially slowing down reactions that involve nucleophilic attack at the carbonyl carbon. Molecular modeling has predicted that steric hindrance in branched esters, such as tert-butyl acetate (B1210297), results in very low reactivity with amine nucleophiles researchgate.net.

SRR models typically use molecular descriptors calculated from the compound's structure to predict its reactivity. These descriptors can be categorized as:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). These can be calculated using quantum mechanical methods.

Steric Descriptors: These quantify the bulkiness of the molecule or specific substituent groups. Examples include molecular volume, surface area, and specific steric parameters.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about its size, shape, and branching.

To develop an SRR model for a reaction like the hydrolysis of this compound, a set of structurally diverse esters with experimentally determined reaction rates would be used. Molecular descriptors for each ester would be calculated, and statistical methods like multiple linear regression or machine learning algorithms would be employed to build a predictive model. Such a model could then be used to estimate the reactivity of other esters, including this compound.

Table 3: Key Molecular Descriptors for SRR Modeling of Ester Reactivity

Descriptor TypeExamplesRelevance to Ester Reactivity
Electronic Partial charge on carbonyl carbon, LUMO energy.Influences susceptibility to nucleophilic attack.
Steric Molecular volume, Taft steric parameter (Es).Quantifies steric hindrance around the reaction center.
Topological Connectivity indices, shape indices.Encodes information about molecular size, branching, and shape.

Environmental Chemistry and Degradation Pathways

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation, occurring without the involvement of living organisms, plays a significant role in the transformation of 2-Ethylhexyl isobutyrate in the environment. The primary mechanisms include hydrolysis in aqueous environments and photolytic and photo-oxidative processes in the atmosphere and water.

The hydrolysis of this compound involves the cleavage of the ester bond to yield 2-ethylhexanol and isobutyric acid. The rate of this reaction is significantly influenced by the pH of the surrounding water. Generally, ester hydrolysis can be catalyzed by both acids and bases.

Studies on analogous compounds provide insight into the expected hydrolysis behavior. For instance, the hydrolysis of 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate (TMPD-MIB), another isobutyrate ester, demonstrates that alkaline conditions can facilitate degradation. The alkaline hydrolysis of esters is a second-order reaction, being first-order with respect to both the ester and the hydroxide (B78521) ion concentration chemrxiv.org. This suggests that in alkaline environments, such as those in contact with concrete surfaces, the hydrolysis of isobutyrate esters can be a major degradation pathway chemrxiv.org.

For 2-ethylhexyl esters, hydrolysis rates are also pH-dependent. For example, the hydrolysis of 2,4-D ethylhexyl ester shows a significantly shorter half-life in alkaline conditions (pH 9) compared to neutral (pH 7) or acidic (pH 5) conditions epa.gov. This indicates that the ester linkage in 2-ethylhexyl esters is susceptible to base-catalyzed hydrolysis.

Based on this, it can be inferred that the hydrolysis of this compound will be slow under neutral and acidic conditions but will be significantly accelerated in alkaline environments.

Table 1: Expected Hydrolysis Behavior of this compound at Varying pH

pH ConditionExpected Hydrolysis RatePrimary Mechanism
Acidic (pH < 7)SlowAcid-catalyzed hydrolysis
Neutral (pH = 7)Very SlowNeutral hydrolysis
Alkaline (pH > 7)AcceleratedBase-catalyzed hydrolysis

This table is based on data from analogous compounds and represents expected trends.

In the atmosphere, the primary degradation pathway for organic compounds like this compound is through photo-oxidation, primarily initiated by hydroxyl radicals (•OH). The atmospheric lifetime of a compound is determined by its reaction rate with these radicals. For a structurally similar compound, isobutyl isobutyrate, the atmospheric photo-oxidation is the rate-limiting step for its removal from the troposphere, with other processes like photolysis and deposition playing minor roles oecd.org. The estimated tropospheric lifetime of isobutyl isobutyrate is relatively short, suggesting that this compound would also be susceptible to atmospheric degradation epa.gov.

In aquatic environments, both direct photolysis (absorption of light leading to bond cleavage) and indirect photo-oxidation can occur. Indirect photo-oxidation involves reactive oxygen species, such as hydroxyl radicals, generated by other photosensitive molecules in the water, like dissolved organic matter nih.gov. While direct photolysis of simple esters is generally not a dominant process, the presence of photosensitizers in natural waters can enhance the degradation of organic pollutants nih.gov. Studies on phthalate (B1215562) esters have shown that their photodegradation can be influenced by the presence of substances like humic acids nih.gov. Therefore, the phototransformation of this compound in water is likely to be site-specific, depending on the water chemistry.

Biotic Degradation Mechanisms

The biodegradation of this compound by microorganisms is a crucial pathway for its removal from soil and water. This process involves the enzymatic breakdown of the molecule into simpler, less harmful substances.

The biodegradation of esters is a common metabolic capability among various microorganisms. The initial step in the breakdown of this compound is the enzymatic hydrolysis of the ester bond by esterases, yielding 2-ethylhexanol and isobutyric acid.

The branched nature of both the alcohol and the carboxylic acid moieties can influence the rate of degradation. Branched-chain compounds can be more resistant to microbial degradation than their linear counterparts asm.org. Studies on the biodegradation of 2-ethylhexyl nitrate, which shares the same branched alcohol, indicate that its degradation requires specific microbial pathways chemicalbook.com. Microorganisms like Mycobacterium austroafricanum have been shown to degrade 2-ethylhexyl compounds, although the degradation may be partial asm.orgifremer.fr.

The resulting 2-ethylhexanol and isobutyric acid are then further metabolized by microorganisms. 2-ethylhexanol can be oxidized to 2-ethylhexanoic acid, which then undergoes further breakdown. Isobutyric acid can be metabolized through pathways similar to those for branched-chain amino acids.

Bacterial consortia, often found in environments like activated sludge and contaminated soils, are generally more effective at degrading complex organic compounds than single microbial strains due to their combined metabolic capabilities.

The key enzymes involved in the initial breakdown of this compound are esterases, particularly lipases and carboxylesterases. These enzymes are widespread in bacteria and fungi and catalyze the hydrolysis of ester bonds scielo.br. Lipases, for example, can catalyze both the hydrolysis and synthesis of esters, depending on the water activity of the environment scielo.br.

The efficiency of enzymatic hydrolysis can be affected by the structure of the ester. For instance, branching in the alcohol or acid chain can influence the rate of enzymatic synthesis and, by extension, hydrolysis longdom.orglongdom.org. Studies on fatty esters of 2-ethylhexanol have shown that the rate of in vitro metabolism is influenced by the carbon chain length and branching nih.gov.

In environmental matrices such as soil and sediment, extracellular enzymes secreted by microorganisms play a vital role in the initial breakdown of larger organic molecules into smaller ones that can be transported into the microbial cells for further metabolism.

The rate of biodegradation of this compound in different environmental media can be described by kinetic models, and its persistence is often expressed in terms of its half-life (the time required for 50% of the compound to be degraded).

For isobutyl isobutyrate, estimated biodegradation half-lives in water and soil are around 360 hours (15 days), and in sediment, it is estimated to be 1440 hours (60 days) oecd.org. The biodegradation half-life of readily biodegradable substances in freshwater can range from a few days to over a hundred days, with a median often being much lower than the default regulatory values ecetoc.org.

The biodegradation of di(2-ethylhexyl) phthalate (DEHP) has been extensively studied, with half-lives in soil and water varying widely depending on environmental conditions and microbial populations. For example, one study reported a half-life of 10.21 hours for DEHP degradation by an isolated bacterial strain in a liquid medium nih.gov. Another study on a bacterial consortium found the half-life of DEHP to range from 3.6 to 4.4 days ecetoc.org. These values for DEHP, a more complex molecule, suggest that the simpler this compound would likely have a shorter half-life under similar optimal conditions.

Table 2: Estimated Biodegradation Half-life of Structurally Similar Compounds

CompoundEnvironmental MediumEstimated Half-life
Isobutyl isobutyrateWater360 hours
Isobutyl isobutyrateSoil360 hours
Isobutyl isobutyrateSediment1440 hours
Di(2-ethylhexyl) phthalateLiquid Medium (Lab)10.21 hours
Di(2-ethylhexyl) phthalateLiquid Medium (Lab)3.6 - 4.4 days

This table presents data for analogous compounds to provide an estimate of the potential environmental persistence of this compound.

Environmental Fate Modeling and Partitioning Behavior

Environmental fate modeling is a critical tool for predicting the distribution and persistence of chemical compounds in the environment. These models utilize the fundamental physical and chemical properties of a substance to forecast its movement and concentration across various environmental compartments, including air, water, soil, and sediment. For this compound, understanding its partitioning behavior is essential to predict its environmental footprint. Partitioning refers to the way a chemical distributes itself between two different phases at equilibrium, such as between water and air or between soil and water. This behavior is governed by properties like vapor pressure, water solubility, and the octanol-water partition coefficient, which collectively influence whether a compound will volatilize into the atmosphere, dissolve in water, or adsorb to soil and sediment particles. By modeling these partitioning processes, scientists can estimate the likely environmental compartments where this compound will accumulate and its potential for transport.

Air-Water Partitioning

The partitioning of a chemical between air and water is a key process that dictates its potential for atmospheric transport and its concentration in aquatic systems. This behavior is quantified by the Henry's Law constant (HLC), which relates the partial pressure of a compound in the air to its concentration in the water at equilibrium. A higher HLC value indicates a greater tendency for the chemical to move from the water phase to the air phase.

Due to a lack of direct experimental data for this compound, its Henry's Law constant can be estimated using its vapor pressure and water solubility. This estimation provides valuable insight into its likely behavior in the environment. Based on its estimated properties, this compound is expected to exhibit moderate volatility from water surfaces.

Estimated Air-Water Partitioning Properties of this compound at 25°C
ParameterValueUnit
Vapor Pressure (Estimated)0.104mmHg
Water Solubility (Estimated)4.696mg/L
Molecular Weight200.32g/mol
Henry's Law Constant (Estimated)1.55atm·m³/mol

Note: The Henry's Law Constant is estimated from the provided vapor pressure and water solubility values and should be considered an approximation in the absence of experimental data.

Soil-Water Partitioning

The partitioning of this compound between soil and water is a critical factor in determining its mobility in terrestrial environments and its potential to leach into groundwater. This process is primarily governed by the compound's affinity for organic carbon in soil particles, which is quantified by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value signifies that the compound will bind strongly to soil and sediment, making it less mobile.

The Koc value for this compound can be estimated using quantitative structure-property relationship (QSPR) models, which correlate the Koc with the octanol-water partition coefficient (Kow). The log Kow is a measure of a chemical's hydrophobicity, or its tendency to partition into fatty tissues and organic matter rather than water. Based on its estimated log Kow of 4.549 thegoodscentscompany.com, this compound is predicted to have a significant affinity for soil organic carbon. This suggests that the compound is likely to be relatively immobile in soil and may accumulate in sediments if released into aquatic environments.

Estimated Soil-Water Partitioning Properties of this compound
ParameterValueUnit
log Kow (Octanol-Water Partition Coefficient, Estimated)4.549Dimensionless
Koc (Soil Organic Carbon-Water Partitioning Coefficient, Estimated)7550L/kg

Note: The Koc value is estimated from the log Kow using a QSPR model and serves as an indicator of potential soil sorption in the absence of direct measurement.

Chemical Engineering and Process Applications Research

Role as a Specialty Solvent in Chemical Processes

Extraction and Separation Science (e.g., Metal Ion Recovery)

No specific research studies, data, or detailed findings on the application of 2-Ethylhexyl isobutyrate as a specialty solvent for metal ion recovery or in other extraction and separation processes were identified.

Dissolution and Dispersion Research in Polymer Processing

No specific research studies, data, or detailed findings on the use of this compound for dissolution and dispersion in polymer processing were identified.

Integration in Polymer Science and Technology

As a Monomer or Co-monomer in Polymer Synthesis

No evidence was found to suggest that this compound is used as a monomer or co-monomer in polymer synthesis. Its chemical structure, being a saturated ester, lacks the polymerizable functional groups (like a vinyl or acrylic group) necessary to participate in common polymerization reactions.

Investigating Its Role in Polymerization Kinetics and Mechanism

Consistent with the lack of its use as a monomer, no literature is available that investigates the role of this compound in polymerization kinetics or mechanisms.

Catalysis and Reaction Engineering

No specific research studies, data, or detailed findings concerning the role of this compound in catalysis or reaction engineering were identified.

Optimization of Reactor Design for Esterification

The synthesis of this compound, like other esterification reactions, is significantly influenced by the design and optimization of the reactor system. The primary goal in reactor design for this process is to maximize the conversion of isobutyric acid and 2-ethylhexanol into the desired ester product while minimizing energy consumption and side reactions. Esterification is a reversible reaction, and therefore, a key challenge in reactor design is to shift the reaction equilibrium towards the product side. This is typically achieved by the continuous removal of water, a byproduct of the reaction.

Common reactor configurations for esterification processes include batch reactors, continuous stirred-tank reactors (CSTRs), and packed bed reactors (PBRs). For industrial-scale production, continuous processes are often favored due to their potential for higher throughput and more consistent product quality.

Research into the synthesis of similar esters, such as 2-ethylhexyl acrylate (B77674), has demonstrated the effectiveness of fixed-bed reactors. In such systems, a solid acid catalyst is packed into a column, and the reactants are passed through it. This setup simplifies catalyst separation from the product stream, a significant advantage over homogeneous catalysis. For the production of 2-ethylhexyl acrylate, tubular fixed-bed reactors have been successfully employed in reaction-separation-recycle systems.

Furthermore, the concept of reactive distillation has emerged as a promising process intensification strategy. In a reactive distillation column, the reaction and separation of products occur simultaneously in a single unit. The continuous removal of the more volatile byproduct (water) from the reaction zone effectively drives the equilibrium towards higher ester conversion. While specific studies on reactive distillation for this compound are not prevalent, research on 2-ethylhexyl acrylate production has shown that an 80% reactant conversion is achievable using batch reactive distillation with Amberlyst 15 as the catalyst. researchgate.net

Microreactors also present a novel approach to the synthesis of related compounds like 2-ethylhexyl nitrate. These reactors offer enhanced heat and mass transfer, precise control over reaction conditions, and improved safety, particularly for highly exothermic reactions. The continuous synthesis in microreactors allows for rapid production and can significantly shorten the time required for downstream processing, such as acid removal.

Optimization of reactor performance involves a systematic study of various parameters, including temperature, pressure, reactant molar ratio, and catalyst loading. Techniques such as Response Surface Methodology (RSM) are employed to statistically model and optimize the interplay of these variables to achieve the highest possible conversion rate. For instance, in the enzymatic production of a similar ester, 2-ethylhexyl oleate, RSM was used to determine the optimal reaction conditions in a packed bed reactor. researchgate.netpatsnap.com

Table 1: Comparison of Reactor Types for Ester Production

Reactor Type Advantages Disadvantages Relevant Findings for Analogous Esters
Batch Reactor Flexible for small-scale production, good for process development. Higher operational costs, potential for batch-to-batch variability. Often used for initial kinetic studies and catalyst screening.
Fixed-Bed Reactor Continuous operation, easy catalyst separation, high catalyst loading. Potential for mass transfer limitations, catalyst deactivation over time. Employed in reaction-separation-recycle systems for 2-ethylhexyl acrylate production. researchgate.net
Reactive Distillation Process intensification (reaction and separation in one unit), equilibrium shift leading to high conversion. Complex design and control, requires volatile reactants and products. Achieved 80% conversion for 2-ethylhexyl acrylate using Amberlyst 15. researchgate.net

| Microreactor | Excellent heat and mass transfer, enhanced safety, precise process control. | Limited throughput for large-scale production, potential for clogging. | Used for the continuous synthesis of 2-ethylhexyl nitrate. patsnap.comresearchgate.net |

Development of Heterogeneous Catalytic Systems

The development of efficient and robust heterogeneous catalysts is crucial for the economically and environmentally viable production of this compound. Traditionally, the esterification of carboxylic acids with alcohols has been catalyzed by homogeneous mineral acids, such as sulfuric acid. However, these catalysts are associated with several drawbacks, including corrosion of equipment, difficulty in separation from the product, and the generation of acidic waste streams, which pose environmental concerns.

Heterogeneous catalysts, being in a different phase from the reactants and products, offer a significant advantage as they can be easily separated by filtration and potentially reused, thus simplifying the downstream purification process and reducing waste.

Solid Acid Catalysts: Ion-exchange resins are a prominent class of solid acid catalysts used in esterification reactions. Resins such as Amberlyst-15 and Amberlyst-70 have been effectively used as catalysts for the synthesis of 2-ethylhexyl acrylate. researchgate.net These materials possess sulfonic acid groups that provide the necessary catalytic activity. The performance of these resins is influenced by factors such as their pore structure, acid site density, and thermal stability. For the production of 2-ethylhexyl acrylate, fixed-bed reactors packed with Amberlyst catalysts have been a key component of the process design. researchgate.net

Enzymatic Catalysts: In recent years, there has been a growing interest in the use of enzymes, particularly lipases, as biocatalysts for ester synthesis. Lipases offer several advantages, including high selectivity, mild reaction conditions (lower temperature and pressure), and reduced byproduct formation. The use of immobilized enzymes further enhances their industrial applicability by allowing for easy separation and reuse.

For the synthesis of various 2-ethylhexyl esters, immobilized lipases have demonstrated high efficacy. For example, Novozym 435, an immobilized lipase (B570770) from Candida antarctica, has been successfully used as a biocatalyst in the production of 2-ethylhexyl oleate in a packed bed reactor. researchgate.netpatsnap.com Similarly, Lipozyme RM IM, another immobilized lipase, has been optimized for the production of 2-ethylhexyl palmitate in a solvent-free system, achieving conversions as high as 95%. nih.gov The kinetic modeling of such enzymatic reactions often follows mechanisms like the Ping-Pong Bi-Bi model, which can sometimes be accompanied by substrate inhibition.

Table 2: Overview of Heterogeneous Catalysts for 2-Ethylhexyl Ester Synthesis

Catalyst Type Examples Advantages Disadvantages
Ion-Exchange Resins Amberlyst-15, Amberlyst-70 High catalytic activity, easy separation, reusability. Limited thermal stability, potential for deactivation.

| Immobilized Lipases | Novozym 435, Lipozyme RM IM | High selectivity, mild reaction conditions, reduced byproducts, environmentally friendly. | Higher cost compared to chemical catalysts, potential for enzyme denaturation. |

Sustainable Chemical Process Design

The principles of sustainable chemical process design, often referred to as green chemistry, are increasingly being integrated into the manufacturing of chemicals, including esters like this compound. The goal is to develop processes that are not only economically viable but also minimize their environmental impact.

The use of biocatalysts, such as immobilized lipases, is particularly noteworthy from a sustainability perspective. Enzymatic reactions are typically conducted under mild conditions, which translates to lower energy consumption. They are also highly specific, leading to fewer byproducts and a cleaner product stream, which simplifies purification and reduces waste. The development of solvent-free reaction systems, as demonstrated in the synthesis of 2-ethylhexyl palmitate, further enhances the green credentials of the process by eliminating the use of volatile organic compounds. nih.govresearchgate.net

Process intensification is another important strategy in sustainable chemical process design. Technologies like reactive distillation, which combine reaction and separation into a single unit, can lead to significant reductions in capital and operating costs, as well as lower energy consumption and a smaller plant footprint.

The integration of these sustainable design principles can lead to the development of a manufacturing process for this compound that is not only efficient and profitable but also environmentally responsible.

Table 3: List of Chemical Compounds

Compound Name
This compound
Isobutyric acid
2-Ethylhexanol
2-Ethylhexyl acrylate
Amberlyst 15
Amberlyst 70
2-Ethylhexyl nitrate
2-Ethylhexyl oleate
Novozym 435
Lipozyme RM IM
2-Ethylhexyl palmitate
Sulfuric acid

Conclusion and Future Research Directions

Synthesis and Process Intensification Challenges

The industrial synthesis of esters like 2-ethylhexyl isobutyrate traditionally relies on batch reactors, but the future points towards more efficient, intensified processes. A primary challenge is the development of continuous-flow systems, such as microreactors and reactive distillation columns, to enhance reaction rates, improve safety, and increase yield. dntb.gov.uasemanticscholar.org Studies on analogous compounds like 2-ethylhexyl acrylate (B77674) and caprylate have demonstrated the potential of reactive distillation and pulsed loop reactors to significantly boost efficiency. semanticscholar.orgupm.edu.myresearchgate.net For instance, using a pulsed loop reactor for 2-ethylhexyl caprylate/caprate synthesis under optimized vacuum conditions drastically reduced the required heat duty and reaction temperature. upm.edu.my

Future research should focus on:

Catalyst Development: Creating robust, reusable solid acid catalysts to replace corrosive liquid acids like sulfuric acid, which would simplify purification and minimize waste. researchgate.net

Microreactor Technology: Investigating the kinetics and safety of this compound synthesis in microreactors to achieve better process control and intensification. dntb.gov.uadntb.gov.ua

Process Optimization: Employing statistical design of experiments (DoE) and response surface methodology to optimize parameters such as temperature, pressure, and reactant molar ratios in continuous systems. upm.edu.my

Energy Efficiency: Conducting thorough energy balance calculations to compare novel reactor designs against traditional stirred-tank reactors, aiming to minimize energy consumption. upm.edu.my

Table 1: Comparison of Reactor Technologies for Ester Synthesis

Reactor TypeAdvantagesDisadvantagesResearch Focus for this compound
Batch Reactor Simple setup, flexible for multiple products.Lower efficiency, poor heat transfer, potential safety issues.Baseline for comparison with intensified processes.
Reactive Distillation Combines reaction and separation, shifts equilibrium to favor product formation, increases conversion. semanticscholar.orgresearchgate.netComplex design and control, potential for catalyst deactivation.Kinetic modeling and development of suitable heterogeneous catalysts. semanticscholar.org
Microreactor Excellent heat and mass transfer, enhanced safety, precise process control, easy scale-up. dntb.gov.uadntb.gov.uaPotential for clogging, higher initial investment.Studying reaction kinetics and thermal hazard analysis. dntb.gov.ua
Pulsed Loop Reactor High conversion and yield in shorter times, energy-efficient under vacuum. upm.edu.myMechanical complexity.Optimization of oscillation speed and vacuum pressure. upm.edu.my

Deeper Understanding of Reactivity and Degradation Pathways

The environmental fate and biological reactivity of this compound are largely inferred from studies on related compounds, primarily Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and other 2-ethylhexyl esters. The degradation of the 2-ethylhexyl moiety is a critical area of investigation. Studies show that biodegradation can be challenging due to the branched structure of the molecule. chemicalbook.com

Key future research directions include:

Microbial Degradation: Identifying specific microbial strains, such as Mycobacterium or Enterobacter species, capable of efficiently degrading this compound. chemicalbook.comnih.gov Research on DEHP shows a common pathway involves initial hydrolysis to a monoester, followed by further breakdown. nih.govnih.gov

Metabolic Pathway Elucidation: Using advanced analytical techniques to identify intermediate metabolites. For DEHP, degradation proceeds through hydrolysis, followed by oxidation of the 2-ethylhexyl side chain. mdpi.comresearchgate.net Similar pathways involving β-oxidation and ω-oxidation are likely for this compound. mdpi.com

Advanced Oxidation Processes (AOPs): Investigating the efficacy of AOPs, such as ozonation or photocatalysis, for the complete mineralization of this compound in aqueous environments, as has been studied for DEHP. researchgate.net

Enzymatic Reactivity: Exploring the role of enzymes like lipases and dehydrogenases in the metabolic breakdown of the compound within biological systems. researchgate.net

Table 2: Known Degradation Intermediates of the 2-Ethylhexyl Moiety from Related Compounds

Intermediate CompoundPrecursor CompoundDegradation PathwayAnalytical Method
Mono-(2-ethylhexyl) phthalate (MEHP)Di(2-ethylhexyl) phthalate (DEHP)HydrolysisHPLC-QQQ, LC-MS/MS nih.govnih.gov
2-Ethylhexanoic acid2-EthylhexanolOxidation (via Alcohol/Aldehyde Dehydrogenase)GC-MS mdpi.com
3-Hydroxy-2-ethyl-hexanoyl-CoA2-Ethylhexanoyl-CoAβ-OxidationMass Spectrometry mdpi.com
5-Hydroxy-2-ethylhexyl Phthalate (5OH-MEHP)Mono-(2-ethylhexyl) phthalate (MEHP)ω-1 OxidationLC-MS/MS nih.gov
Phthalic AcidMono-(2-ethylhexyl) phthalate (MEHP)Side-chain cleavageHPLC-ESI-QTOF-MS nih.gov

Advancements in Analytical and Computational Characterization

Robust analytical methods are essential for quality control, environmental monitoring, and metabolic studies. Future work should focus on refining existing techniques and developing new ones for the specific detection and quantification of this compound and its metabolites.

Key areas for advancement are:

Chromatographic Methods: Developing and validating sensitive methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has proven effective for detecting metabolites of similar compounds like 2-ethylhexyl salicylate (B1505791) in urine. nih.gov This would enable human biomonitoring studies.

Spectroscopic Characterization: While standard techniques like FT-IR, 1H NMR, and 13C NMR are used, further application of 2D-NMR and high-resolution mass spectrometry (HRMS) can provide unambiguous structural elucidation of novel degradation products. researchgate.net

Computational Modeling: Utilizing Quantitative Structure-Activity Relationship (QSAR) models to predict the physicochemical properties and potential toxicity of this compound, reducing the need for extensive animal testing. lshtm.ac.uk

Process Modeling: Employing artificial neural networks (ANN) and other machine learning approaches to model and optimize synthesis processes, as successfully demonstrated for 2-ethylhexyl salicylate. researchgate.netmdpi.com These models can predict reaction outcomes with high accuracy based on input parameters. mdpi.com

Emerging Applications in Green Chemical Engineering

The principles of green chemistry offer a promising framework for the future of this compound production and application. sciopen.comkeaipublishing.com The focus is on developing sustainable processes and products that are environmentally benign.

Emerging opportunities include:

Biocatalytic Synthesis: Expanding the use of immobilized lipases, such as Novozym 435, for the esterification process. researchgate.net This approach, often conducted in solvent-free systems, offers high product purity and avoids harsh chemical catalysts. researchgate.netmdpi.com

Ultrasound-Assisted Synthesis: Investigating the use of ultrasound to intensify biocatalytic reactions, which has been shown to significantly reduce reaction times for similar esters like 2-ethylhexyl stearate. nih.gov

Development of Biolubricants: Exploring the potential of this compound as a biolubricant, a category of environmentally friendly lubricants derived from renewable sources. researchgate.netnih.gov Its properties may make it suitable for applications in cosmetics or specialized industrial fluids.

Sustainable Feedstocks: Researching pathways to produce the precursor molecules, 2-ethylhexanol and isobutyric acid, from renewable biomass sources rather than petrochemicals.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound provides numerous avenues for interdisciplinary collaboration. Advancing the science and application of this compound will require expertise from diverse fields.

Chemistry and Microbiology: Collaborative studies to discover and engineer microbes or microbial consortia for the efficient bioremediation of sites contaminated with this compound and other plasticizers. chemicalbook.comnih.gov

Chemical Engineering and Data Science: The development of sophisticated computational models, including QSAR and ANN, requires a synergistic effort to integrate experimental data with advanced algorithms for predictive modeling and process optimization. lshtm.ac.ukmdpi.com

Toxicology and Analytical Chemistry: Joint projects to develop sensitive biomonitoring methods for tracking the compound and its metabolites in humans and wildlife, and to correlate exposure levels with potential biological effects. nih.govnih.gov

Materials Science and Green Chemistry: Designing novel green applications, such as incorporating this compound into new bioplastics or formulating advanced biolubricants, requires a deep understanding of both chemical synthesis and material properties. researchgate.netnih.gov

Q & A

Q. What computational tools predict the environmental fate and biodegradation pathways of this compound?

  • Quantitative structure-property relationship (QSPR) models and EPI Suite software estimate biodegradation half-lives (t₁/₂ ~60 days in soil). Molecular dynamics simulations reveal hydrolysis mechanisms, showing esterase-mediated cleavage dominates in aquatic systems. Experimental validation via OECD 301B tests is critical .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate experimental results with computational models (e.g., COSMO-RS for solubility) and replicate studies under controlled conditions.
  • Experimental Design : Use factorial designs (e.g., Box-Behnken) to optimize multi-variable processes like RPBR-based synthesis .
  • Ethical Compliance : Adhere to OSHA and REACH regulations for toxicity testing and waste management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.